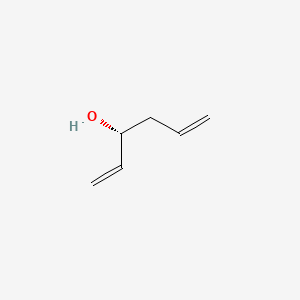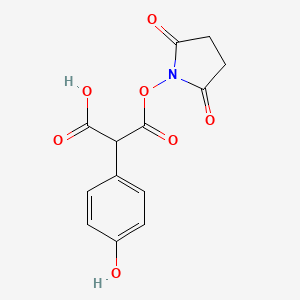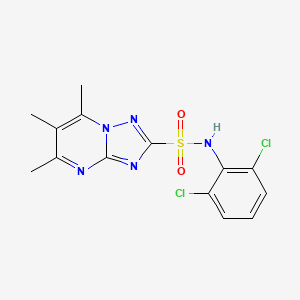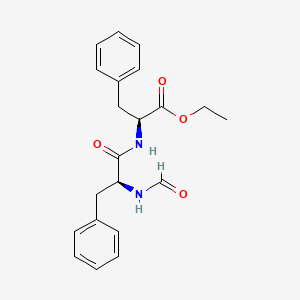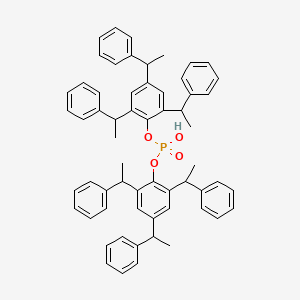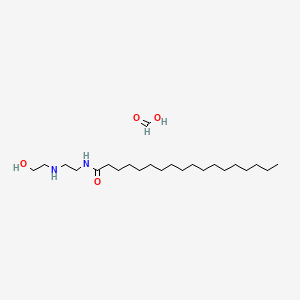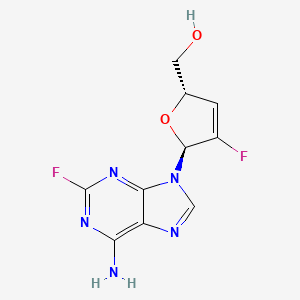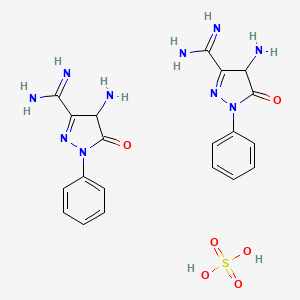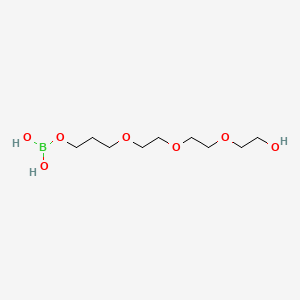
Disodium 4-((4-((sulphonatomethyl)amino)phenyl)azo)benzenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 4-((4-((sulphonatomethyl)amino)phenyl)azo)benzenesulphonate is a synthetic organic compound known for its vibrant color and use as a dye. It is part of the azo dye family, characterized by the presence of the azo group (-N=N-) which links two aromatic rings. This compound is widely used in various industries due to its stability and intense coloration properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium 4-((4-((sulphonatomethyl)amino)phenyl)azo)benzenesulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, which is then coupled with another aromatic compound to form the azo dye. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is then purified through crystallization or filtration to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 4-((4-((sulphonatomethyl)amino)phenyl)azo)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized under specific conditions, leading to the breakdown of the compound.
Reduction: The azo group can be reduced to form amines, which can further react to form different compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium dithionite for reduction, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group typically yields aromatic amines, while substitution reactions can introduce various functional groups onto the aromatic rings .
Applications De Recherche Scientifique
Disodium 4-((4-((sulphonatomethyl)amino)phenyl)azo)benzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in textile dyeing, food coloring, and as a colorant in various consumer products.
Mécanisme D'action
The mechanism of action of disodium 4-((4-((sulphonatomethyl)amino)phenyl)azo)benzenesulphonate primarily involves its interaction with light and other molecules. The azo group absorbs light at specific wavelengths, resulting in the compound’s vibrant color. In biological systems, it can bind to cellular components, allowing for visualization under a microscope. The molecular targets and pathways involved depend on the specific application and environment .
Comparaison Avec Des Composés Similaires
Disodium 4-((4-((sulphonatomethyl)amino)phenyl)azo)benzenesulphonate can be compared with other azo dyes such as:
This compound: Similar in structure but with different substituents on the aromatic rings.
This compound: Another azo dye with different applications and properties.
The uniqueness of this compound lies in its specific substituents, which confer unique properties such as solubility, stability, and color intensity .
Propriétés
Numéro CAS |
66104-43-6 |
|---|---|
Formule moléculaire |
C13H11N3Na2O6S2 |
Poids moléculaire |
415.4 g/mol |
Nom IUPAC |
disodium;4-[[4-(sulfonatomethylamino)phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C13H13N3O6S2.2Na/c17-23(18,19)9-14-10-1-3-11(4-2-10)15-16-12-5-7-13(8-6-12)24(20,21)22;;/h1-8,14H,9H2,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2 |
Clé InChI |
NMFOJQBHWJIIEY-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=CC=C1NCS(=O)(=O)[O-])N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


